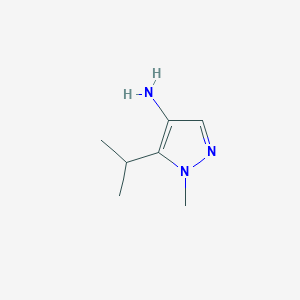

1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

1-methyl-5-propan-2-ylpyrazol-4-amine |

InChI |

InChI=1S/C7H13N3/c1-5(2)7-6(8)4-9-10(7)3/h4-5H,8H2,1-3H3 |

InChI Key |

SGEMDBSQVGTATH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=NN1C)N |

Origin of Product |

United States |

Preparation Methods

Hypothetical Synthesis Pathway

Step 1: Formation of the Pyrazole Ring

- Starting Materials : A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and a hydrazine derivative (e.g., isopropylhydrazine).

- Reaction Conditions : The reaction is typically carried out in a solvent like ethanol or acetic acid with a base catalyst.

Step 2: Alkylation at the Nitrogen Position

- Starting Material : The pyrazole formed in Step 1.

- Reagents : Methyl iodide or another methylating agent.

- Reaction Conditions : The alkylation is performed in a solvent like dimethylformamide (DMF) with a base such as sodium hydride.

Step 3: Introduction of the Amino Group

- Starting Material : The alkylated pyrazole from Step 2.

- Reagents : A nitration agent followed by reduction.

- Reaction Conditions : Nitration is typically done with nitric acid in sulfuric acid, followed by reduction using a catalyst like palladium on carbon.

Characterization Techniques

After synthesis, the compound is characterized using various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $${}^{1}$$H and $${}^{13}$$C NMR to confirm the structure.

- Mass Spectrometry (MS) : High-resolution mass spectrometry to verify the molecular weight.

- Infrared (IR) Spectroscopy : To identify functional groups.

Data Table: General Pyrazole Synthesis Conditions

| Step | Reagents | Solvent | Conditions |

|---|---|---|---|

| 1. Pyrazole Formation | Ethyl acetoacetate, Isopropylhydrazine | Ethanol/Acetic Acid | Base catalyst, reflux |

| 2. Alkylation | Methyl iodide, Sodium hydride | DMF | Room temperature |

| 3. Amination | Nitric acid, Palladium on carbon | Sulfuric acid/Ethanol | Nitration followed by reduction |

Research Outcomes

The synthesis and characterization of pyrazole derivatives are critical in medicinal chemistry for developing new drugs. These compounds have shown potential as enzyme inhibitors and receptor modulators, highlighting their importance in drug discovery.

Perspectives from Varied Sources

- Medicinal Chemistry : Pyrazoles are investigated for their pharmacological profiles, including anti-inflammatory and analgesic activities.

- Material Science : Pyrazoles can serve as ligands in coordination chemistry for metal-organic frameworks (MOFs).

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), or acylating agents (e.g., acetic anhydride).

Major Products

Oxidation: Formation of nitroso or nitro pyrazole derivatives.

Reduction: Formation of dihydropyrazole derivatives.

Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in microbial growth, leading to its antimicrobial activity. The exact pathways and molecular targets would require further detailed studies.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Substituent Profiles of Selected Pyrazole Derivatives

Key Observations :

- Steric and Electronic Effects : The trifluoromethyl group in the CF₃ derivative () introduces strong electronegativity, enhancing metabolic stability but reducing solubility compared to the isopropyl group in the target compound .

- Aromatic vs. Aliphatic Substituents : The benzyl-substituted derivative () enables π-π interactions, advantageous in drug design but may complicate COF synthesis due to steric hindrance .

Key Observations :

- Nitration/Reduction : A common route for primary amine introduction, but yields vary with substituent bulk (e.g., 50% for the target vs. 75% for 3,5-di-isopropyl derivative) .

- Trifluoromethylation : Introducing CF₃ groups often requires specialized reagents (e.g., Ruppert-Prakash reagent), increasing synthesis costs .

Physicochemical and Functional Properties

Table 3: Comparative Properties

Key Observations :

- Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for drug bioavailability .

- Docking Scores : Trifluoromethyl derivatives exhibit strong docking scores (-7.0 kcal/mol), suggesting high binding affinity in biological systems .

- COF Applications : The target compound’s primary amine enables covalent bonding in COFs, unlike CF₃ or benzyl-substituted analogs .

Biological Activity

1-Methyl-5-(propan-2-yl)-1H-pyrazol-4-amine, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, analgesic, and antimicrobial properties, and presents relevant data from various studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of appropriate pyrazole derivatives with specific alkylating agents. The compound's structure features a pyrazole ring with a methyl group and an isopropyl group contributing to its unique properties.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These compounds often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid into prostaglandins.

Key Findings:

- Mechanism of Action: The compound modulates inflammatory pathways by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory mediators.

- Efficacy: In vitro studies have shown that derivatives of this compound can significantly reduce inflammation markers in cell-based assays .

2. Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic activity. The analgesic effects are often linked to its ability to inhibit pain pathways associated with inflammation.

Research Insights:

- Pain Models: Experimental models indicate that this compound can effectively reduce pain responses in animal studies, suggesting its potential as a therapeutic agent for pain management.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies reveal that it exhibits activity against various bacterial strains.

Data Summary:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas syringae | 1.56 mg/L |

| Escherichia coli | 2.00 mg/L |

| Staphylococcus aureus | 0.75 mg/L |

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .

Case Studies and Comparative Analysis

Several studies have compared the biological activity of this compound with structurally similar pyrazole derivatives.

Comparative Activity Table:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| 5-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amines | Anti-inflammatory, analgesic | Different substitution pattern |

| N-[1-Ethyl-3,5-dimethyl]-1H-pyrazol-4-amines | Antimicrobial | Variation in alkyl substituents |

| 3-Amino-pyrazole derivatives | Diverse biological targets | Basic amino group on the pyrazole ring |

This table highlights how variations in substituents influence biological activity and chemical properties among pyrazole compounds, showcasing the unique profile of 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amino dihydrochloride within this class.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, such as:

- Alkylation/Amination : Reacting pyrazole precursors with isopropylating agents (e.g., 2-bromopropane) under basic conditions (e.g., K₂CO₃ in DMF).

- Cyclocondensation : Using hydrazine derivatives with β-ketonitriles or α,β-unsaturated carbonyl compounds.

- Key factors : Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect regioselectivity and purity .

- Optimization : Reflux in ethanol or acetonitrile improves yield, while column chromatography ensures purity .

Q. How do substituent positions (methyl, isopropyl) on the pyrazole ring influence the compound’s physicochemical properties?

- Structural Analysis :

- Methyl group (C1) : Enhances steric hindrance, reducing nucleophilic attack at the adjacent nitrogen.

- Isopropyl group (C5) : Increases hydrophobicity, improving lipid solubility and membrane permeability.

- Amino group (C4) : Facilitates hydrogen bonding, critical for target binding (e.g., enzyme active sites) .

- Tools : Computational modeling (DFT) and HPLC logP measurements validate these effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the therapeutic potential of this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl or fluorinated groups) and assess bioactivity.

- Biological Assays : Test analogs against targets (e.g., kinases, GPCRs) using IC₅₀ determinations or cell viability assays.

- Data Correlation : Use multivariate analysis to link structural features (e.g., logP, polar surface area) to activity .

- Example : A SAR study comparing 5-isopropyl vs. 5-cyclopropyl analogs revealed a 10-fold increase in antimicrobial potency .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Approach :

- Dose-Response Analysis : Validate activity across multiple concentrations to distinguish specific vs. off-target effects.

- Target Profiling : Use proteomics or CRISPR screens to identify primary molecular targets.

- Metabolic Stability Tests : Assess whether metabolite formation (e.g., N-oxidation) alters bioactivity .

- Case Study : Discrepancies in anticancer activity were traced to variations in cell line metabolic pathways (e.g., CYP450 expression) .

Q. What crystallographic or spectroscopic techniques are optimal for characterizing this compound’s solid-state structure?

- Techniques :

- X-Ray Crystallography : Resolves bond lengths/angles (e.g., N–N distance in pyrazole ring: ~1.34 Å) and confirms regiochemistry .

- Solid-State NMR : Probes hydrogen bonding networks (e.g., amine group interactions).

- FT-IR : Identifies functional groups (e.g., N–H stretch at ~3400 cm⁻¹) .

- Example : A single-crystal study of a related pyrazole derivative confirmed anti-conformation of the isopropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.